molecular formula C10H18O2 B1379919 Tert-butyl 2-methylpent-4-enoate CAS No. 93958-20-4

Tert-butyl 2-methylpent-4-enoate

Cat. No.: B1379919
CAS No.: 93958-20-4
M. Wt: 170.25 g/mol
InChI Key: UDIGCKZNGWGYKX-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylpent-4-enoate is an organic compound with the molecular formula C10H18O2. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of a tert-butyl group and a pent-4-enoate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-methylpent-4-enoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methylpent-4-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methylpent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-methylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-methylpent-4-enoate depends on the specific reaction it undergoes. In general, the compound’s reactivity is influenced by the presence of the ester group and the alkene moiety. The ester group can undergo nucleophilic attack, leading to various substitution or hydrolysis reactions. The alkene moiety can participate in addition reactions, such as hydrogenation or halogenation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl acetate: Similar in structure but lacks the alkene moiety.

    Methyl 2-methylpent-4-enoate: Similar but with a methyl ester group instead of a tert-butyl group.

    Ethyl 2-methylpent-4-enoate: Similar but with an ethyl ester group.

Uniqueness

Tert-butyl 2-methylpent-4-enoate is unique due to the combination of the tert-butyl group and the pent-4-enoate moiety. This combination imparts distinct chemical properties, such as increased steric hindrance and reactivity, making it valuable in specific synthetic applications and industrial processes.

Biological Activity

Tert-butyl 2-methylpent-4-enoate is an organic compound with notable biological activities, particularly in pharmacological applications. This article reviews its biological effects, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₈O₂
  • Molecular Weight : 158.24 g/mol
  • CAS Number : 93958-20-4

This compound features a tert-butyl group attached to a 2-methylpent-4-enoate moiety, contributing to its unique reactivity and biological interactions.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Anti-inflammatory Properties : The compound has been studied for its ability to inhibit enzymes involved in the inflammatory process. Specifically, it acts as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS), which is implicated in neurodegenerative diseases and musculoskeletal disorders .
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. This cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains, likely due to its ability to disrupt cellular membranes .

Inhibition of H-PGDS

A significant study demonstrated that this compound effectively inhibits H-PGDS, leading to reduced levels of Prostaglandin D2 (PGD2). PGD2 is known to play a role in inflammation and pain signaling pathways. Inhibition of this enzyme could provide therapeutic benefits for conditions like Duchenne muscular dystrophy and other inflammatory diseases .

Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested on several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting effective concentrations for inducing apoptosis. The mechanism was linked to oxidative stress induction, leading to mitochondrial dysfunction and cell death .

Antimicrobial Testing

In antimicrobial assays, this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating potent antimicrobial effects that warrant further investigation for potential use in treating bacterial infections .

Table 1: Biological Activity Summary of this compound

Biological ActivityMechanism of ActionReference
H-PGDS InhibitionReduces PGD2 levels, alleviating inflammation
CytotoxicityInduces apoptosis via ROS generation
Antimicrobial ActivityDisrupts bacterial membranes

Properties

IUPAC Name

tert-butyl 2-methylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-6-7-8(2)9(11)12-10(3,4)5/h6,8H,1,7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIGCKZNGWGYKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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